molecular formula C13H10F2N2O B12106196 3-Amino-N-(3,4-difluorophenyl)benzamide

3-Amino-N-(3,4-difluorophenyl)benzamide

Cat. No.: B12106196
M. Wt: 248.23 g/mol
InChI Key: NOCBRHQGCZQZNU-UHFFFAOYSA-N
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Description

3-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride is a chemical compound with the molecular formula C13H11ClF2N2O. It is a benzamide derivative that contains both amino and difluorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride typically involves the reaction of 3,4-difluoroaniline with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(2,4-difluorophenyl)benzamide
  • 3-Amino-N-(3,5-difluorophenyl)benzamide
  • 3-Amino-N-(3,4-dichlorophenyl)benzamide

Uniqueness

3-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride is unique due to the presence of both amino and difluorophenyl groups, which confer distinct chemical and biological properties. The difluorophenyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C13H10F2N2O

Molecular Weight

248.23 g/mol

IUPAC Name

3-amino-N-(3,4-difluorophenyl)benzamide

InChI

InChI=1S/C13H10F2N2O/c14-11-5-4-10(7-12(11)15)17-13(18)8-2-1-3-9(16)6-8/h1-7H,16H2,(H,17,18)

InChI Key

NOCBRHQGCZQZNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

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